N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide
Description
N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Properties
IUPAC Name |
N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-7-9-17(10-8-14)22-24-16(3)19(28-22)11-12-23-20(26)21(27)25-18-6-4-5-15(2)13-18/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPWIEHKGPJGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Oxalamide Formation: The final step involves the formation of the oxalamide linkage by reacting the thiazole derivative with oxalyl chloride and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines .
Scientific Research Applications
N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazolidines: Reduced forms of thiazoles with different chemical properties.
Thiazolines: Compounds with a similar ring structure but different substituents.
Uniqueness
N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide is unique due to its specific substituents and oxalamide linkage, which confer distinct chemical and biological properties compared to other thiazole derivatives .
Biological Activity
N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of mitochondrial function and cancer therapy. This article delves into the compound's biological activity, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C22H23N3O2S, with a molecular weight of approximately 393.51 g/mol. The compound features a thiazole ring substituted with a p-tolyl group and an ethyl linker, which connects to an oxalamide moiety that includes an m-tolyl substituent. This structural complexity suggests a diverse range of potential biological interactions.
Research indicates that this compound significantly modulates mitochondrial functions, particularly by influencing the electron transport chain (ETC). It specifically targets Complex I, leading to alterations in mitochondrial respiration rates and affecting NAD+/NADH ratios, which are crucial for cellular metabolic processes. The compound has been shown to enhance succinate-supported respiration in brown adipose tissue under low membrane potential conditions, suggesting a role in thermogenesis and energy expenditure.
Key Mechanistic Insights:
- Mitochondrial Interaction : Suppresses superoxide production at Complex I without inhibiting forward electron transport, potentially mitigating oxidative stress while preserving cellular energy metabolism.
- Thermogenic Potential : Enhances energy expenditure through modulation of mitochondrial respiration.
Anticancer Properties
The compound has been studied for its anticancer potential. Thiazole derivatives are known to exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain thiazole derivatives can inhibit matrix metalloproteinases and Bcl-2 family proteins, which are crucial in cancer progression and apoptosis regulation .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity.
- Mitochondrial Dysfunction : The compound's ability to modulate mitochondrial function suggests it may be effective in treating metabolic disorders associated with mitochondrial dysfunction.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring.
- Introduction of the ethyl linker.
- Coupling with the oxalamide moiety.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
Applications in Medicinal Chemistry
Given its unique interaction profile with mitochondrial complexes and potential anticancer properties, this compound is positioned as a promising candidate for further research in therapeutic development. Its applications may extend beyond cancer treatment to include metabolic disorders where mitochondrial function is compromised.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide, and how do reaction conditions influence yield?
- Methodology : The compound's synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling. For example, thiazole intermediates (e.g., 4-methyl-2-(p-tolyl)thiazol-5-yl derivatives) can be synthesized via Hantzsch thiazole synthesis using α-haloketones and thioureas. Solvent selection (e.g., toluene/water mixtures) and catalysts (e.g., Cs₂CO₃ for SN2 reactions) are critical for yield optimization, as shown in analogous thiazole-acetamide syntheses . Characterization via HPLC and NMR is essential to confirm intermediate purity before coupling with oxalamide moieties.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., DFT-based tools) to confirm substituent positions. For example, thiazole protons typically resonate at δ 7.0–8.5 ppm, while oxalamide NH groups appear as broad singlets near δ 10–12 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., calculated for C₂₈H₂₈N₄O₂S: 484.19 g/mol) with <2 ppm error .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers if present .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology : Prioritize assays based on structural analogs. Thiazole-oxalamide hybrids often exhibit kinase inhibition or antimicrobial activity.
- Kinase Inhibition : Use fluorescence polarization assays to test inhibition of c-MYC G-quadruplex stabilization, leveraging protocols from studies on similar thiazole ligands .
- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Methodology :
- Analog Synthesis : Modify substituents on the thiazole (e.g., 4-methyl vs. 4-fluoro) and oxalamide (e.g., m-tolyl vs. p-tolyl) to assess steric/electronic effects. Use click chemistry (e.g., CuAAC) for rapid diversification .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PPARγ, comparing with known ligands such as 8a in PPAR regulator studies .
Q. What strategies resolve contradictions in spectral data or bioactivity between synthetic batches?
- Methodology :
- Batch Analysis : Compare NMR, HRMS, and XRD (if crystalline) across batches to identify impurities or polymorphs. For example, residual solvents (e.g., DMSO) in ¹H NMR may indicate incomplete purification .
- Bioassay Reproducibility : Use standardized cell lines (e.g., HEK293 for receptor assays) and internal controls (e.g., reference inhibitors) to minimize variability .
Q. How can computational methods predict metabolic stability and toxicity of this compound?
- Methodology :
- ADMET Prediction : Use tools like SwissADME to estimate logP (target <5), CYP450 inhibition, and hERG cardiotoxicity risks. Compare with structurally related compounds like S336, a flavoring agent with established toxicological profiles .
- Metabolite Identification : Perform in vitro microsomal assays (human liver microsomes + NADPH) followed by LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the thiazole methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
